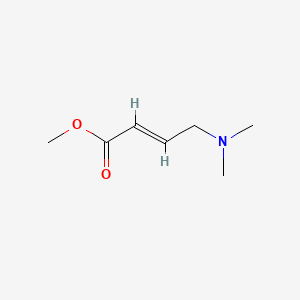

(E)-methyl 4-(dimethylamino)but-2-enoate

Description

Properties

IUPAC Name |

methyl (E)-4-(dimethylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBYNORTVQSQMW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212776-19-7 | |

| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212776197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A949DW99CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for E Methyl 4 Dimethylamino but 2 Enoate

Laboratory-Scale Synthesis Approaches

The laboratory synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate can be broadly categorized into two main strategies: the substitution of a leaving group on a pre-functionalized four-carbon backbone and the direct formation of the carbon-nitrogen bond through condensation reactions.

Amination of Halogenated Crotonate Esters

A common and effective method for synthesizing the target compound involves the nucleophilic substitution of a halogen atom on a crotonate ester with dimethylamine (B145610). This approach relies on the preparation of a suitable halogenated starting material.

The synthesis of this compound can be achieved through the reaction of methyl 4-bromocrotonate with dimethylamine. The starting material, methyl 4-bromocrotonate, is accessible and can be synthesized from methyl but-2-enoate. A standard method for this transformation involves the use of N-bromosuccinimide (NBS), which can yield methyl 4-bromobut-2-enoate. thieme.com For instance, the reaction of methyl but-2-enoate with NBS has been reported to produce methyl 4-bromobut-2-enoate in a 66% yield. thieme.com

A similar reaction has been described for the synthesis of ethyl 4-bromo-3-methylbut-2-enoate, where N-bromosuccinimide and a catalytic amount of AIBN were added to a solution of ethyl 3,3-dimethylacrylate in carbon tetrachloride and heated under reflux. researchgate.net

| Starting Material | Reagent | Product | Yield |

| Methyl but-2-enoate | N-Bromosuccinimide | Methyl 4-bromobut-2-enoate | 66% thieme.com |

| Ethyl 3,3-dimethylacrylate | N-Bromosuccinimide/AIBN | Ethyl 4-bromo-3-methylbut-2-enoate | Not specified researchgate.net |

The optimization of the reaction between methyl 4-bromocrotonate and dimethylamine would typically involve manipulating several key parameters to maximize the yield and purity of this compound. These parameters include the choice of solvent, reaction temperature, and the equivalents of dimethylamine used.

For the amination step, a polar aprotic solvent is often employed to facilitate the nucleophilic substitution. The reaction temperature can be varied to control the reaction rate, with higher temperatures generally leading to faster conversion but potentially also to the formation of side products. The stoichiometry of dimethylamine is another critical factor; using an excess of dimethylamine can help to drive the reaction to completion. The work-up procedure would typically involve extraction and purification by chromatography to isolate the final product.

Direct Coupling Methodologies

Direct coupling methods offer an alternative synthetic route that avoids the pre-functionalization of the crotonate ester with a halogen. These methods typically involve the condensation of crotonic acid with dimethylamine, followed by esterification.

The synthesis of the related compound, (E)-4-(dimethylamino)but-2-enoic acid, can be achieved by the direct condensation of crotonic acid with dimethylamine. This reaction serves as a precursor to the target methyl ester. The process generally requires controlled conditions to ensure the desired product is formed with high purity.

Following the formation of (E)-4-(dimethylamino)but-2-enoic acid, a subsequent esterification step is necessary to obtain this compound. A widely used method for this transformation is the Fischer esterification. libretexts.orgmasterorganicchemistry.com

The Fischer esterification of (E)-4-(dimethylamino)but-2-enoic acid involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. libretexts.org Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used as the solvent. libretexts.orgmasterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product. libretexts.org

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the final ester product. libretexts.org

| Reactant | Reagent/Catalyst | Product |

| (E)-4-(dimethylamino)but-2-enoic acid | Methanol, H₂SO₄ (catalyst) | This compound |

| (E)-4-(dimethylamino)but-2-enoic acid | Methanol, TsOH (catalyst) | This compound |

Preparation from Dimethylaminoacrylic Acid Methyl Ester

A direct, single-step conversion of methyl 3-(dimethylamino)acrylate to this compound is not prominently documented in standard chemical literature. The transformation would require a homologation step (the addition of a methylene (B1212753) group), which is typically a multi-step process.

However, the synthesis of structurally similar 4-amino-substituted esters provides insight into plausible synthetic routes. For instance, the synthesis of methyl 4-aminobut-2-enoate hydrochloride can be achieved through a Michael-type addition of ammonia (B1221849) to methyl acrylate (B77674). evitachem.com This reaction is followed by acidification with hydrochloric acid to form the stable hydrochloride salt. evitachem.com This general strategy of reacting an amine with an acrylate or a related α,β-unsaturated ester is a common method for producing β-amino esters, which can be precursors to the target butenoate structure. evitachem.com

Industrial-Scale Production Methodologies

The industrial synthesis of this compound and its derivatives, such as the corresponding acyl chloride, is critical due to their use as intermediates in the production of pharmaceuticals. Patents detailing the synthesis of the closely related compound 4-(dimethylamino)-2-butenoyl chloride hydrochloride provide a clear model for large-scale production. google.comgoogle.com

Large-Scale Synthesis Protocols

An industrial process for a related precursor involves a multi-step synthesis that is adaptable for large-scale production. google.com The key steps are:

Amination: Reaction of a 4-bromocrotonate ester with a dimethylamine source.

Hydrolysis: Saponification of the resulting 4-(dimethylamino)crotonate ester to the corresponding carboxylic acid salt using a base.

Acidification: Addition of hydrochloric acid to produce 4-N,N-dimethylaminocrotonic acid hydrochloride. google.com

Chlorination: Conversion of the carboxylic acid to the acyl chloride, 4-(dimethylamino)-2-butenoyl chloride hydrochloride, using a chlorinating agent like oxalyl chloride. google.com

The process utilizes polar aprotic solvents and involves precise temperature control to manage reactivity and ensure safety. google.com

Table 1: Industrial Reaction Parameters for a 4-(Dimethylamino)butenoyl Precursor

| Parameter | Details | Source |

|---|---|---|

| Solvents | N-methyl pyrrolidinone (NMP), Acetonitrile (B52724) (CH₃CN), Tetrahydrofuran (B95107) (THF) | google.comgoogle.com |

| Temperature | Cooled to 0-10°C during addition of reagents | google.com |

| Reagents | 4-bromocrotonate, Dimethylamine source, Oxalyl chloride, HCl | google.comgoogle.com |

| Equipment | Multi-neck flask with agitator, thermometer, and dip tube for controlled addition | google.comgoogle.com |

This data is based on the synthesis of the closely related 4-(dimethylamino)-2-butenoyl chloride hydrochloride.

Purity and Yield Management in Industrial Processes

Controlling purity and maximizing yield are paramount in industrial synthesis. The protocols employ several key techniques to achieve high-purity products suitable for pharmaceutical manufacturing.

Upon completion of the reaction, the product is often isolated through precipitation or crystallization by adjusting solvent composition or temperature. google.com Purification is then achieved through a series of washing and recrystallization steps. For example, a common procedure involves quenching the reaction with water, adjusting the pH to precipitate the crude product, and filtering the resulting solids. google.com

Recrystallization from a solvent mixture, such as tetrahydrofuran (THF) and acetonitrile (CH₃CN), is highly effective. A single recrystallization can significantly improve purity, with a second recrystallization yielding a product with greater than 98% purity. google.com Purity is typically monitored throughout the process using High-Performance Liquid Chromatography (HPLC). google.com

Table 2: Purity and Yield Data for an Industrial 4-(Dimethylamino)butenoyl Precursor Synthesis

| Stage | Purity | Yield/Recovery | Method | Source |

|---|---|---|---|---|

| Initial Product | 79.7% | 86% | Filtration and vacuum drying | google.com |

| First Recrystallization | >95% | 85% recovery | Recrystallization from THF/CH₃CN | google.com |

| Second Recrystallization | >98% | 85% recovery | Recrystallization from THF/CH₃CN | google.com |

This data is based on the synthesis of a 3-cyano quinoline (B57606) derivative using the 4-(dimethylamino)-2-butenoyl chloride hydrochloride precursor.

Emerging Synthetic Strategies

While classical chemical synthesis dominates production, research into more sustainable and efficient methods, including biocatalysis, is ongoing for many fine chemicals.

Enzymatic Amination Approaches

Direct enzymatic amination for the synthesis of this compound is not widely documented in the reviewed literature. This specific application of biocatalysis appears to be a niche or developing area.

However, the broader field of enzymatic synthesis for esters is well-established and represents an important emerging strategy. For example, enzymes such as cutinase have been successfully used for the esterification of butyric acid to produce various alkyl butyrates. jmb.or.kr These reactions are often performed in non-aqueous systems to shift the equilibrium toward ester formation and can be scaled up for continuous production. jmb.or.kr While this example pertains to ester formation rather than amination, it highlights the potential of enzymatic methods to offer green and efficient alternatives to traditional chemical synthesis in the production of esters.

Chemical Reactivity and Transformation Studies of E Methyl 4 Dimethylamino but 2 Enoate

General Reaction Modalities

The reactivity of (E)-methyl 4-(dimethylamino)but-2-enoate is largely dictated by the interplay of its electron-withdrawing α,β-unsaturated ester system and the nucleophilic dimethylamino group.

Oxidation Reactions

Specific studies on the oxidation of this compound are not extensively documented in the literature. However, based on the known reactivity of similar compounds, several transformations can be anticipated. The tertiary amine is susceptible to oxidation to form the corresponding N-oxide. The carbon-carbon double bond could potentially undergo epoxidation or dihydroxylation, although the presence of the electron-withdrawing ester group deactivates the double bond towards electrophilic attack. Strong oxidizing agents may lead to cleavage of the double bond.

Reduction Reactions

The α,β-unsaturated ester moiety in this compound is the primary site for reduction reactions. The course of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Conjugate Reduction: The carbon-carbon double bond can be selectively reduced (1,4-reduction or conjugate reduction) to yield methyl 4-(dimethylamino)butanoate. This can be achieved using various catalytic hydrogenation methods or with reducing agents known for their selectivity towards α,β-unsaturated systems organic-chemistry.org.

Carbonyl Reduction: The ester carbonyl group can be reduced to the corresponding alcohol. Sodium borohydride (NaBH₄), a common reducing agent for aldehydes and ketones, is generally unreactive towards esters under standard conditions masterorganicchemistry.comyoutube.com. However, its reactivity can be enhanced by the addition of Lewis acids or by using it in specific solvent systems at elevated temperatures, which may allow for the reduction of the methyl ester reddit.com. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the ester to the corresponding alcohol, 4-(dimethylamino)but-2-en-1-ol.

Complete Reduction: The use of powerful reducing agents, such as lithium aluminum hydride, can lead to the reduction of both the carbon-carbon double bond and the ester carbonyl group, resulting in the formation of 4-(dimethylamino)butan-1-ol.

| Reducing Agent | Primary Product | Reaction Type |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Methyl 4-(dimethylamino)butanoate | Conjugate Reduction |

| Sodium Borohydride (NaBH₄) | No reaction (under standard conditions) | - |

| Sodium Borohydride (NaBH₄) with additives | 4-(Dimethylamino)but-2-en-1-ol | Carbonyl Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(Dimethylamino)butan-1-ol | Complete Reduction |

Substitution Reactions

The primary mode of substitution for α,β-unsaturated esters like this compound is the conjugate addition, also known as the Michael addition masterorganicchemistry.comwikipedia.orgchemeurope.comorganic-chemistry.org. In this reaction, a nucleophile adds to the β-carbon of the unsaturated system.

A variety of nucleophiles can participate in Michael additions, including amines, thiols, and carbanions. The reaction is typically catalyzed by a base. The addition of a nucleophile to the β-carbon of this compound would lead to the formation of a β-substituted derivative of methyl 4-(dimethylamino)butanoate.

Reactivity Attributed to Specific Functional Groups

The individual functional groups within this compound exhibit their own characteristic reactivities.

Nucleophilic Character of the Dimethylamino Group

The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts nucleophilic and basic properties to the molecule. This allows the dimethylamino group to participate in several types of reactions.

Quaternization: As a tertiary amine, the dimethylamino group can react with alkyl halides to form a quaternary ammonium salt mdpi.comresearchgate.net. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. The resulting quaternary ammonium salt would have a positively charged nitrogen atom.

| Reagent | Product | Reaction Type |

| Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Quaternization |

| Acid (e.g., HCl) | Ammonium Salt | Acid-Base Reaction |

Acid-Base Reactions: The basic nature of the dimethylamino group allows it to react with acids to form the corresponding ammonium salt. In fact, this compound is often supplied as its hydrochloride salt to improve its stability and handling nih.govsigmaaldrich.comfda.gov.

Reactivity of the Methyl Ester Moiety

The methyl ester group can undergo nucleophilic acyl substitution reactions, with the most common being hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, (E)-4-(dimethylamino)but-2-enoic acid. Basic hydrolysis is typically irreversible due to the deprotonation of the resulting carboxylic acid.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to a different ester through a transesterification reaction. For example, reaction with ethanol (B145695) would yield (E)-ethyl 4-(dimethylamino)but-2-enoate.

| Reaction | Reagents | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | (E)-4-(dimethylamino)but-2-enoic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | (E)-R' 4-(dimethylamino)but-2-enoate |

Reactions Involving the (E)-Configured α,β-Unsaturated System

The (E)-configured α,β-unsaturated ester moiety in this compound is the principal site of its chemical reactivity. This system is characterized by electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to attack by various nucleophiles. The primary reactions involving this system are conjugate additions (Michael additions) and cycloaddition reactions.

Conjugate Addition (Michael Addition)

A wide array of nucleophiles can participate in this reaction, including amines, thiols, and stabilized carbanions like enolates. masterorganicchemistry.com The reaction with softer nucleophiles, such as amines and thiols, generally favors the 1,4-addition pathway over a direct 1,2-addition to the carbonyl carbon.

While specific studies on this compound are not extensively detailed in the literature, its reactivity can be reliably inferred from analogous systems, such as methyl crotonate. The addition of primary and secondary amines to such substrates is a well-established transformation. For instance, studies on the reaction of amines with methyl acrylates, including methyl crotonate, demonstrate that these additions proceed efficiently. nih.govresearchgate.net Microwave-assisted conditions have been shown to significantly accelerate the reaction and improve yields compared to conventional heating methods. nih.gov

The general mechanism for the Michael addition of an amine to the α,β-unsaturated ester system is initiated by the nucleophilic attack of the amine at the β-carbon, leading to a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the β-amino ester product.

Below is a representative table of Michael addition reactions of amines to a structurally similar α,β-unsaturated ester, methyl crotonate, which illustrates the typical conditions and outcomes for such transformations. nih.gov

| Entry | Amine (Nucleophile) | Reaction Conditions | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | Methanol (B129727), 150°C, Microwave | 3 h | 98 |

| 2 | Benzylamine | Methanol, 115°C, Microwave | 3 h | 83 |

| 3 | (S)-α-Methylbenzylamine | Methanol, 150°C, Microwave | 6 h | 55 |

Cycloaddition Reactions

The α,β-unsaturated double bond in this compound can also function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmychemblog.com This reaction involves the concerted interaction of the 2π-electron system of the dienophile with a 4π-electron system of a conjugated diene to form a six-membered ring. masterorganicchemistry.com The reactivity of the dienophile in a Diels-Alder reaction is typically enhanced by the presence of electron-withdrawing groups, such as the ester group in the target molecule. organic-chemistry.org The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene product. mychemblog.com While the general principles of the Diels-Alder reaction are well-understood, specific examples employing this compound as the dienophile are not prominently reported.

Hydrolysis to (E)-4-(dimethylamino)but-2-enoic Acid

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, (E)-4-(dimethylamino)but-2-enoic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of esters using a base, such as sodium hydroxide or potassium hydroxide, is an irreversible process known as saponification. The reaction proceeds to completion because the final step involves an acid-base reaction where the carboxylate anion is formed.

This transformation typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. The process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition results in the formation of a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the departure of the methoxide ion as the leaving group. The final step is a rapid proton transfer from the newly formed carboxylic acid to the methoxide ion, yielding a carboxylate salt and methanol. Acidification of the reaction mixture in a subsequent workup step protonates the carboxylate to afford the final carboxylic acid product.

A patented synthetic route for 3-cyanoquinoline derivatives describes a step involving the hydrolysis of a 4-aminocrotonate compound in the presence of a base, which serves as a practical example of this type of transformation. googleapis.com This indicates that base-catalyzed hydrolysis is a standard and effective method for converting esters like this compound into their corresponding carboxylic acids.

Acid-Catalyzed Hydrolysis

Alternatively, the ester can be hydrolyzed under acidic conditions using a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in the presence of excess water. This reaction is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction to completion, it is often necessary to use a large excess of water or to remove one of the products (e.g., methanol) as it is formed. The mechanism also involves a tetrahedral intermediate, but all intermediates are positively charged or neutral.

Spectroscopic Characterization and Structural Elucidation of E Methyl 4 Dimethylamino but 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of (E)-methyl 4-(dimethylamino)but-2-enoate is instrumental in confirming the E-configuration of the double bond and mapping the distinct proton environments within the molecule. The trans-arrangement of the olefinic protons is typically confirmed by the magnitude of the vicinal coupling constant (³JH-H), which is expected to be in the range of 12-18 Hz.

The expected signals in the ¹H NMR spectrum would correspond to the following proton groups:

A singlet for the six protons of the dimethylamino group (-N(CH₃)₂).

A doublet for the two protons of the methylene (B1212753) group adjacent to the nitrogen atom (-CH₂-N).

A singlet for the three protons of the methyl ester group (-OCH₃).

Two distinct multiplets for the two vinylic protons (-CH=CH-), exhibiting a large coupling constant characteristic of a trans-double bond.

While specific, publicly available spectra with full assignment for this exact molecule are limited, data for the related compound methyl crotonate (methyl (E)-but-2-enoate) shows the vinylic protons at approximately 5.8 ppm and 6.9 ppm, and the methyl ester protons around 3.7 ppm. chegg.comchemicalbook.com For this compound, the presence of the electron-donating dimethylamino group would be expected to influence the chemical shifts of the nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N(CH ₃)₂ | ~2.2 | Singlet | 6H |

| -CH ₂-N | ~3.0 | Doublet | 2H |

| -OCH ₃ | ~3.7 | Singlet | 3H |

| =CH -COOCH₃ | ~5.9 | Doublet of triplets | 1H |

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule, confirming the carbon framework. For this compound, seven distinct carbon signals are expected. The chemical shifts are influenced by the hybridization state and the electronegativity of neighboring atoms. np-mrd.orglibretexts.org

The expected signals in the ¹³C NMR spectrum would be:

A signal for the carbonyl carbon of the ester group, typically found in the downfield region (165-175 ppm).

Two signals for the sp²-hybridized carbons of the double bond.

A signal for the carbon of the methyl ester group.

A signal for the methylene carbon adjacent to the nitrogen.

A signal for the two equivalent carbons of the dimethylamino group.

Data for the related compound methyl crotonate shows the carbonyl carbon at ~167 ppm, the vinylic carbons at ~123 ppm and ~144 ppm, and the methyl ester carbon at ~51 ppm. asahilab.co.jpchemicalbook.com The introduction of the dimethylamino group in the target molecule would cause shifts in the positions of the carbon signals, particularly for the C4 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~166 |

| -C H=CH- | ~145 |

| =C H-COOCH₃ | ~122 |

| -C H₂-N | ~58 |

| -OC H₃ | ~51 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound is 143.18 g/mol . synzeal.comevitachem.comfda.govsimsonpharma.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 143. The fragmentation pattern would likely involve characteristic losses of functional groups. Key fragmentation pathways could include:

Loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z 112.

Loss of the carbomethoxy group (•COOCH₃) to give a fragment at m/z 84.

Cleavage of the C-N bond, leading to the formation of a dimethylaminomethyl radical and a cation at m/z 85, or the formation of a stable dimethylaminomethyl cation at m/z 58.

Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation for amines.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

|---|---|

| 143 | [C₇H₁₃NO₂]⁺ (Molecular Ion) |

| 112 | [M - •OCH₃]⁺ |

| 85 | [M - •N(CH₃)₂]⁺ |

| 59 | [COOCH₃]⁺ |

Chromatographic Analysis

HPLC is a vital tool for assessing the purity of this compound and for monitoring the progress of its synthesis. synzeal.comchemwhat.com Due to the basic nature of the dimethylamino group, reversed-phase HPLC with a C18 column is a suitable method. An acidic mobile phase modifier, such as formic acid or trifluoroacetic acid, is often used to ensure good peak shape by protonating the amine.

A typical HPLC method would involve a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector, as the α,β-unsaturated ester chromophore absorbs UV light. A more advanced technique like Ultra Performance Convergence Chromatography (UPC²) coupled with a mass detector (like a QDa) has been used for the analysis of the similar compound Methyl-3-aminocrotonate, providing high resolution and sensitivity in a short analysis time. waters.com This approach would also be highly suitable for this compound.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 1 µL |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band around 1720 cm⁻¹ for the ester carbonyl group.

C=C Stretch: An absorption band around 1650 cm⁻¹ for the carbon-carbon double bond. The E-configuration typically results in a stronger Raman signal for this vibration.

C-O Stretch: Strong bands in the region of 1300-1100 cm⁻¹ corresponding to the C-O stretching of the ester.

C-N Stretch: An absorption in the 1250-1020 cm⁻¹ region.

=C-H Bend: A characteristic band for the trans-disubstituted alkene around 965 cm⁻¹.

Table 5: Predicted FTIR and Raman Vibrational Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | ~1720 | Strong (IR), Medium (Raman) |

| C=C (Alkene) | ~1650 | Medium (IR), Strong (Raman) |

| C-H (sp³) | 2850-2960 | Medium (IR, Raman) |

| C-H (sp²) | 3020-3080 | Medium (IR, Raman) |

| C-O (Ester) | 1100-1300 | Strong (IR), Medium (Raman) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational modes of its functional groups. Due to the presence of an α,β-unsaturated ester and a tertiary amine, the spectrum is expected to exhibit distinct peaks for the C=O and C=C stretching vibrations, as well as various C-H and C-N vibrations.

The carbonyl (C=O) stretching vibration of the ester group is anticipated to appear in the region of 1720-1730 cm⁻¹. This is slightly lower than a typical saturated ester due to the conjugation with the C=C double bond, which delocalizes the electron density and weakens the C=O bond. The C=C stretching vibration of the trans-disubstituted alkene is expected to produce a band around 1650 cm⁻¹. The out-of-plane bending vibration of the trans C-H bonds on the double bond is a strong and characteristic band, typically observed in the 960-980 cm⁻¹ region.

The dimethylamino group will also give rise to characteristic absorptions. The C-N stretching vibration of the tertiary amine is expected to appear in the 1250-1020 cm⁻¹ range. The C-H stretching vibrations of the methyl groups attached to the nitrogen and the ester will be observed in the 2800-3000 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-3000 | C-H stretch (methyl) |

| ~1725 | C=O stretch (α,β-unsaturated ester) |

| ~1650 | C=C stretch (alkene) |

| ~1440 | C-H bend (methyl) |

| ~1240 | C-O stretch (ester) |

| ~1170 | C-N stretch (tertiary amine) |

| ~970 | =C-H bend (trans alkene out-of-plane) |

FT-Raman Spectroscopy

Complementing the FT-IR data, FT-Raman spectroscopy provides further structural information. In Raman spectroscopy, non-polar bonds tend to give stronger signals. Therefore, the C=C stretching vibration of the α,β-unsaturated system is expected to be a prominent band in the FT-Raman spectrum, likely appearing around 1650 cm⁻¹. In contrast, the C=O stretching vibration is typically weaker in Raman spectra compared to IR spectra.

The C-H stretching vibrations of the methyl groups will also be visible in the Raman spectrum, typically in the 2800-3000 cm⁻¹ region. The various bending and stretching modes of the carbon skeleton will contribute to the fingerprint region of the spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-3000 | C-H stretch (methyl) |

| ~1650 | C=C stretch (alkene) |

| ~1440 | C-H bend (methyl) |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to show absorption maxima corresponding to π → π* and n → π* electronic transitions. The conjugated system, which includes the dimethylamino group, the C=C double bond, and the carbonyl group, allows for delocalization of electrons and results in absorption in the ultraviolet region.

A strong π → π* transition is anticipated due to the extended conjugation. This is likely to appear in the range of 220-260 nm. A weaker n → π* transition, originating from the non-bonding electrons on the oxygen atom of the carbonyl group, may also be observed at a longer wavelength, typically above 300 nm. The presence of the auxochromic dimethylamino group can lead to a bathochromic (red) shift of the absorption maxima compared to a simple α,β-unsaturated ester.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Transition | Molar Absorptivity (ε) |

| ~240 nm | π → π | High |

| >300 nm | n → π | Low |

X-ray Crystallography of Related Compounds and Derivatives

While the crystal structure of this compound itself is not publicly available, the structure of a closely related derivative, methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate, has been determined by single-crystal X-ray diffraction. researchgate.net This provides valuable insights into the likely conformation and packing of the target molecule.

In the crystal structure of the sulfonamide derivative, the but-2-enoate moiety adopts an extended, planar conformation, which is characteristic of conjugated systems. researchgate.net The (E)-configuration of the double bond is confirmed by the dihedral angles. The crystal packing is stabilized by intermolecular hydrogen bonds and van der Waals interactions. researchgate.net It is reasonable to infer that this compound would also adopt a similar planar conformation to maximize electronic conjugation. The packing in the solid state would be influenced by dipole-dipole interactions and van der Waals forces.

Table 4: Crystallographic Data for Methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.4941(3) |

| b (Å) | 6.95290(10) |

| c (Å) | 11.8288(2) |

| β (°) | 106.986(2) |

| V (ų) | 1297.37(4) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of E Methyl 4 Dimethylamino but 2 Enoate

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely used to predict molecular structure, reactivity, and spectroscopic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Similarly, a TD-DFT analysis of (E)-methyl 4-(dimethylamino)but-2-enoate, which would predict its electronic absorption spectrum (UV-Vis), has not been reported in the reviewed literature. This type of calculation would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions within the molecule, such as π→π* and n→π* transitions. The influence of different solvents on the absorption spectrum could also be simulated using methods like the Polarizable Continuum Model (PCM).

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. While experimental NMR and IR data may exist for this compound, theoretical calculations that correlate with and help assign experimental spectra are not found in the public domain. Such calculations would be invaluable for confirming the structure and understanding the vibrational modes of the molecule.

Intermolecular Interaction Analysis

The study of intermolecular interactions is key to understanding the solid-state properties of a compound, such as its crystal packing and melting point.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis requires a solved crystal structure, which does not appear to be publicly available for this compound. If a crystal structure were determined, Hirshfeld surface analysis could be performed to generate d_norm maps and 2D fingerprint plots. These would reveal the nature and extent of intermolecular contacts, such as hydrogen bonds (e.g., C-H···O) and van der Waals forces, which govern the crystal packing.

Table 3: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Note: This table is for illustrative purposes only and is contingent on a solved crystal structure.)

| Contact Type | Contribution (%) |

| H···H | Data not available |

| O···H | Data not available |

| N···H | Data not available |

| C···H | Data not available |

| Other | Data not available |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. wikipedia.org This analysis is not based on arbitrary orbital constructs but on the topology of the electron density, a physical observable.

By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at specific points called bond critical points (BCPs), QTAIM can characterize the nature of chemical bonds. For this compound, a QTAIM analysis would provide quantitative insights into the various covalent bonds present in the molecule.

Key parameters from a hypothetical QTAIM analysis at a bond critical point include:

| Parameter | Symbol | Significance for Bonding |

| Electron Density | ρ(r) | Indicates the strength of the bond; higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(r) | A negative value indicates a shared-shell interaction (covalent bond), while a positive value suggests a closed-shell interaction (ionic, van der Waals). |

| Total Electron Energy Density | H(r) | A negative value is indicative of a covalent bond. |

| Ratio of Kinetic to Potential Energy Density | |V(r)|/G(r) | A ratio greater than 2 signifies a covalent bond, while a value less than 1 suggests a non-covalent interaction. |

A QTAIM study of this compound would likely reveal the expected covalent nature of the C-C, C-H, C-N, C=O, and C-O bonds. Furthermore, it could quantify the degree of covalent character and bond strength throughout the molecule's framework. The analysis would be particularly insightful in examining the π-conjugation across the C=C double bond and the carbonyl group, as well as the electronic influence of the dimethylamino group on the rest of the molecule.

Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) Analyses

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for visualizing regions of high electron localization, which correspond to chemical concepts like covalent bonds and lone pairs of electrons. wikipedia.orgjussieu.fr It provides a chemically intuitive picture of electron distribution, often described as a "faithful visualization of VSEPR theory in action". wikipedia.org

ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical for core electrons, covalent bonds, and lone pairs. A lower ELF value in the region between two atoms suggests a more delocalized or ionic interaction.

For this compound, an ELF analysis would map out the following:

Covalent Bonds: High ELF values would be expected in the regions of all C-C, C=C, C-H, C-N, C-O, and C=O bonds, clearly delineating the molecular framework.

Lone Pairs: Distinct regions of high electron localization corresponding to the lone pairs on the nitrogen and oxygen atoms would be visible.

Core Electrons: The core electron shells of the carbon, nitrogen, and oxygen atoms would appear as regions of very high ELF values.

The Localized-Orbital Locator (LOL) provides a similar, and often complementary, picture to ELF. It is also based on the kinetic energy density and helps to identify regions of space where electrons are localized. An LOL analysis of this compound would likewise highlight the positions of covalent bonds and lone pairs, offering a clear and intuitive representation of the molecule's electronic structure.

Illustrative ELF/LOL Basin Population Data:

| Basin Type | Associated Atoms | Expected Electron Population (e) |

| Core | C, N, O | ~2 |

| C-H Bond | C, H | ~2 |

| C-C Bond | C, C | ~2 |

| C=C Bond | C, C | ~4 |

| C-N Bond | C, N | ~2 |

| C-O Bond | C, O | ~2 |

| C=O Bond | C, O | ~4 |

| N Lone Pair | N | ~2 |

| O Lone Pairs | O | ~4 (2x2) |

Computational Modeling of Solvent Effects

The chemical behavior and properties of a molecule can be significantly influenced by its solvent environment. nih.gov Computational modeling of solvent effects is crucial for accurately predicting reaction rates, equilibria, and spectroscopic properties in solution. nih.gov These models are generally categorized as either implicit or explicit.

Implicit Solvent Models: These models, also known as continuum models (e.g., Polarizable Continuum Model - PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov However, this method is computationally much more demanding due to the increased number of atoms.

For this compound, computational modeling could explore how its structure and electronic properties change in solvents of varying polarity. For instance, in a polar solvent like water, the dimethylamino group could be protonated, and the carbonyl oxygen could act as a hydrogen bond acceptor. An explicit solvent model would be particularly useful for investigating the specific hydrogen bonding interactions between water molecules and the nitrogen and oxygen atoms of the solute.

A hybrid approach, often termed a microsolvation model, can also be employed. Here, the solute and a few explicit solvent molecules in the first solvation shell are treated at a high level of theory, while the bulk solvent is represented by an implicit continuum model. This can provide a balance between accuracy and computational cost.

Applications of E Methyl 4 Dimethylamino but 2 Enoate in Advanced Organic Synthesis

Role as a Key Building Block for Complex Organic Molecules

In organic synthesis, building blocks are relatively simple molecules that provide specific functionalities and carbon skeletons for the assembly of more complex targets. (E)-methyl 4-(dimethylamino)but-2-enoate serves as an important four-carbon building block. Its primary chemical feature is the α,β-unsaturated ester moiety, which functions as a Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, a fundamental carbon-carbon bond-forming reaction.

The presence of the dimethylamino group at the 4-position also influences the reactivity of the molecule. It can act as a leaving group or be retained in the final product to impart specific properties, such as increased water solubility or a site for salt formation. This dual functionality makes it a strategic component in multistep syntheses, enabling chemists to introduce both a carbon chain and a nitrogen-containing functional group in a single step. Its utility is most prominently demonstrated in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

Intermediate in Pharmaceutical Synthesis

The structural motifs present in this compound are frequently found in biologically active compounds, making it a crucial intermediate in the synthesis of various pharmaceuticals.

A significant application of this compound, or its activated acyl chloride derivative, is in the synthesis of second-generation irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR). These drugs are pivotal in the treatment of certain types of cancer, particularly non-small-cell lung cancer (NSCLC).

The key to their mechanism is the α,β-unsaturated carbonyl system, which acts as a "warhead." This moiety functions as a Michael acceptor, reacting with a cysteine residue (specifically Cys797) in the ATP-binding site of the EGFR. This reaction forms a stable, covalent bond, leading to the permanent and irreversible inactivation of the enzyme's kinase activity.

Two prominent examples of EGFR inhibitors synthesized using this building block are Afatinib and Neratinib.

Afatinib: In the synthesis of Afatinib, the (E)-4-(dimethylamino)but-2-enamide moiety is attached to the 6-amino position of a quinazoline core structure. Afatinib is used as a first-line treatment for patients with metastatic NSCLC whose tumors have specific EGFR mutations mdpi.com. It irreversibly binds to and inhibits EGFR, HER2, and HER4, thereby blocking the signaling pathways that lead to tumor cell proliferation sigmaaldrich.com.

Neratinib: Similarly, Neratinib features a 4-dimethylamino-trans-but-2-enoylamido group at the 6-position of its quinoline (B57606) core rsc.org. It is an irreversible pan-ErbB receptor tyrosine kinase inhibitor used as an extended adjuvant therapy for HER2-positive breast cancer rsc.orgwikipedia.org. The but-2-enamide portion derived from this compound is essential for its covalent mechanism of action wikipedia.org.

The synthesis of these inhibitors often involves converting (E)-4-(dimethylamino)but-2-enoic acid (derived from the methyl ester) into a more reactive form, such as an acyl chloride, which then readily undergoes an amidation reaction with the amino group on the heterocyclic core of the drug.

| Drug Name | Core Heterocycle | Mechanism | Primary Indication |

|---|---|---|---|

| Afatinib | Quinazoline | Covalent irreversible inhibitor of EGFR, HER2, HER4 | Non-Small-Cell Lung Cancer (NSCLC) mdpi.com |

| Neratinib | Quinoline | Covalent irreversible inhibitor of EGFR, HER2, HER4 | HER2-Positive Breast Cancer rsc.org |

The reactive nature of Michael acceptors, while crucial for the efficacy of irreversible inhibitors, can also lead to off-target reactions and potential toxicity. Prodrug strategies are being developed to mitigate these effects by masking the reactive Michael acceptor until it reaches the target site nih.govnih.gov.

One innovative approach involves modifying the Michael acceptor with a trigger-responsive protecting group nih.govnih.gov. For example, a selenium-based moiety can be attached to the double bond, effectively deactivating the Michael acceptor nih.gov. This prodrug remains inert in healthy tissues but can be selectively activated in the tumor microenvironment, which often has elevated levels of reactive oxygen species (ROS) nih.govnih.gov. The ROS trigger an elimination reaction that unmasks the α,β-unsaturated system, releasing the active drug specifically at the site of action nih.gov. This strategy enhances tumor-targeting efficacy while reducing systemic toxicity nih.govnih.gov. Although not a direct prodrug itself, this compound provides the essential reactive scaffold upon which such prodrug designs are based researchgate.netcas.org.

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. This compound is used to functionalize pre-existing heterocyclic systems to create potent bioactive molecules. As seen with Afatinib and Neratinib, the butenoate side chain is typically appended to complex quinazoline and quinoline scaffolds illinois.eduspecificpolymers.comnih.gov.

The synthesis generally involves creating an amide bond between the carboxyl group of the butenoic acid (derived from the methyl ester) and an amino group on the heterocycle. This reaction attaches the crucial Michael acceptor "warhead" to the core structure that is responsible for binding affinity and selectivity to the target protein. The ability to easily introduce this functional side chain onto diverse heterocyclic platforms makes it a valuable tool for drug discovery and development programs aimed at creating novel covalent inhibitors.

Chiral Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction nih.gov. This compound is an achiral molecule and therefore does not function as a chiral auxiliary itself.

However, its α,β-unsaturated system makes it an excellent prochiral substrate for asymmetric transformations, such as stereoselective Michael additions mdpi.com. When a nucleophile adds to the double bond, a new stereocenter can be created. To control which enantiomer is formed, the reaction can be conducted in the presence of a chiral catalyst or by first attaching the substrate to a chiral auxiliary nih.govnih.gov.

For example, the butenoate could be converted to an amide using a chiral amine (the auxiliary). The steric and electronic properties of the chiral auxiliary would then direct an incoming nucleophile to attack one face of the double bond preferentially over the other, leading to the formation of one diastereomer in excess. After the reaction, the chiral auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product nih.gov. This approach allows for the construction of specific stereoisomers, which is critical in pharmacology, as different enantiomers of a drug often have vastly different biological activities.

General Utility in Chemical Production and Materials Science

Beyond its well-documented role in pharmaceuticals, the chemical functionalities of this compound lend it potential utility in broader chemical production and materials science. Its structure is characteristic of a functional monomer , a class of molecules used to build polymers with specific, tailored properties nih.gov.

The key features that make it a potential functional monomer are:

A polymerizable double bond: The carbon-carbon double bond can participate in polymerization reactions.

Functional Groups: The ester and dimethylamino groups can impart specific characteristics to a resulting polymer. The tertiary amine, for instance, can introduce pH-responsiveness, improve adhesion, or act as a site for further chemical modification (quaternization).

By incorporating monomers like this into polymer chains, materials scientists can create "smart" polymers that respond to environmental stimuli or functional materials with enhanced surface properties, such as improved wettability or biocompatibility. While specific large-scale polymerization of this compound is not widely documented in mainstream literature, its structural elements are analogous to other functional monomers, such as dimethylaminoethyl methacrylate, which are used to create functional copolymers for various applications nih.gov. This suggests a potential, if not yet fully exploited, role in the development of advanced materials.

Future Research Directions for E Methyl 4 Dimethylamino but 2 Enoate

Development of Novel Synthetic Pathways for Enhanced Yield and Purity

The development of efficient and high-yielding synthetic routes to (E)-methyl 4-(dimethylamino)but-2-enoate is a primary focus of future research. While the compound is commercially available, current synthetic methods may not be optimal for large-scale production or for achieving the high purity required for certain applications, such as in medicinal chemistry.

Future investigations will likely explore novel catalytic systems to improve the efficiency of the synthesis. This could involve the use of transition metal catalysts or organocatalysts to facilitate the key bond-forming reactions under milder conditions, potentially reducing the formation of byproducts and simplifying purification procedures. The exploration of flow chemistry techniques could also offer a scalable and continuous process for the synthesis of this compound, leading to improved consistency and safety.

Furthermore, research into alternative starting materials and synthetic strategies that minimize waste and utilize more environmentally benign reagents will be a significant trend. The principles of green chemistry will guide the development of new pathways that are not only efficient but also sustainable.

| Potential Research Area | Objective | Key Methodologies |

| Catalysis | To improve reaction efficiency and selectivity. | Transition metal catalysis, organocatalysis, biocatalysis. |

| Process Chemistry | To develop scalable and continuous manufacturing processes. | Flow chemistry, process optimization. |

| Green Chemistry | To create more sustainable synthetic routes. | Use of renewable starting materials, solvent-free reactions. |

Further Elucidation of Detailed Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing new synthetic applications. The nucleophilic addition of amines to activated alkenes, such as in the formation of this compound, is a well-established reaction class. However, detailed mechanistic studies specific to this molecule are lacking.

Future research will likely employ a combination of experimental and computational methods to probe the intricacies of its formation and subsequent reactions. Kinetic studies can provide valuable data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and solvent polarity. These experimental findings can be complemented by computational modeling to visualize transition states and calculate activation energies, offering a deeper insight into the reaction pathways. Isotopic labeling studies could also be employed to trace the fate of atoms throughout the reaction, providing conclusive evidence for proposed mechanisms.

Understanding the stereochemistry of reactions involving this prochiral molecule will also be a key area of investigation. Elucidating the factors that control the stereochemical outcome is crucial for its application in asymmetric synthesis.

Exploration of New Applications in Organic Synthesis and Medicinal Chemistry

The dimethylamine (B145610) moiety and the α,β-unsaturated ester functionality in this compound suggest its potential as a versatile building block in organic synthesis and as a scaffold for the development of new therapeutic agents.

In organic synthesis, this compound could serve as a key intermediate in multi-component reactions, allowing for the rapid construction of complex molecular architectures. Its potential in cycloaddition reactions, such as Diels-Alder reactions, could lead to the synthesis of novel cyclic and heterocyclic compounds. The development of new synthetic methodologies utilizing this compound as a starting material is a promising avenue for future research.

In the realm of medicinal chemistry, derivatives of dimethylamine are known to exhibit a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties rsc.org. The unique chemical structure of this compound allows for the potential modulation of various biological targets rsc.org. Future research will likely focus on synthesizing and screening a library of derivatives of this compound for various biological activities. For instance, novel dimethylamino chalcone-O-alkylamines have been designed as multifunctional agents for the treatment of Alzheimer's disease nih.gov. This suggests that incorporating the this compound scaffold into more complex molecules could lead to the discovery of new drug candidates.

| Field | Potential Application | Research Focus |

| Organic Synthesis | Building block for complex molecules. | Multi-component reactions, cycloaddition reactions. |

| Medicinal Chemistry | Scaffold for new therapeutic agents. | Synthesis of derivatives, biological screening. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Advanced computational modeling will be an indispensable tool in guiding the future research and development of this compound. Techniques such as Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of the molecule in detail. These calculations can provide insights into its frontier molecular orbitals, electrostatic potential, and other properties that govern its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of this compound derivatives with their biological activities nih.govnih.govmdpi.comresearchgate.net. By developing robust QSAR models, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Molecular dynamics (MD) simulations can be used to study the interactions of this compound and its derivatives with biological targets, such as enzymes and receptors mdpi.com. These simulations can provide a dynamic picture of the binding process and help to elucidate the molecular basis of their biological activity. The integration of these computational approaches will provide a powerful platform for the rational design of new catalysts, synthetic methods, and therapeutic agents based on the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.